molecular formula C4H6Br2O2 B7821086 2,3-Dibromobut-2-ene-1,4-diol

2,3-Dibromobut-2-ene-1,4-diol

Cat. No.: B7821086
M. Wt: 245.90 g/mol
InChI Key: MELXIJRBKWTTJH-UHFFFAOYSA-N
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Description

2,3-Dibromobut-2-ene-1,4-diol (CAS 3234-02-4), also referred to as (E)-2,3-dibromobut-2-ene-1,4-diol, is a brominated diol with the molecular formula C₄H₆Br₂O₂ and an average molecular weight of 245.90 g/mol . It exists as a white-to-yellow crystalline powder with a melting point of 114°C . The compound features a conjugated diene backbone with vicinal bromine atoms and two hydroxyl groups at the terminal carbons, contributing to its dual reactivity in substitution and polymerization reactions.

Properties

IUPAC Name

2,3-dibromobut-2-ene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELXIJRBKWTTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(CO)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274233
Record name 2,3-Dibromo-2-butene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3234-02-4
Record name 2,3-Dibromo-2-butene-1,4-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3234-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-2-butene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The most industrially viable method involves the direct bromination of 2-butyne-1,4-diol using elemental bromine (Br2\text{Br}_2) in an aqueous medium. This approach, patented by, avoids organic solvents and catalysts, aligning with green chemistry principles. The reaction proceeds via anti-addition of bromine across the triple bond, yielding the trans-dibromo product:

HOCH2CCCH2OH+Br2HOCH2C(Br)=C(Br)CH2OH\text{HOCH}2\text{C}\equiv\text{CCH}2\text{OH} + \text{Br}2 \rightarrow \text{HOCH}2\text{C(Br)=C(Br)CH}_2\text{OH}

Optimization Parameters

  • Temperature : Maintaining the reaction between 5C5^\circ\text{C} and 25C25^\circ\text{C} minimizes side reactions such as cyclic ether formation.

  • Concentration : A 20–45% aqueous solution of 2-butyne-1,4-diol ensures efficient mixing and product isolation.

  • Stoichiometry : A molar ratio of 0.9–1.1 Br2\text{Br}_2 per mole of diol maximizes conversion.

Industrial-Scale Data

ParameterOptimal ValueYield
Temperature5C5^\circ\text{C}95%
SolventWater95%
Reaction Time8 hours95%

This method’s scalability is demonstrated by its use in continuous flow reactors, which enhance safety and throughput for large-scale production.

Catalytic Bromination with Phase-Transfer Catalysts

Enhanced Reactivity in Dichloromethane

A modified approach employs phase-transfer catalysts such as tetraethylammonium bromide (Et4NBr\text{Et}_4\text{NBr}) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2). The catalyst facilitates bromide ion (Br\text{Br}^-) shuttling, accelerating electrophilic bromine addition:

Et4NBr+Br2Et4NBr3Br delivery to alkyne\text{Et}4\text{NBr} + \text{Br}2 \rightarrow \text{Et}4\text{NBr}3^- \rightarrow \text{Br}^- \text{ delivery to alkyne}

Reaction Conditions and Outcomes

CatalystSolventTemperatureTimeYield
Tetraethylammonium BrCH2Cl2\text{CH}_2\text{Cl}_220C20^\circ\text{C}8h95%
Sodium EthanolateNeat25C25^\circ\text{C}1.5h46%

The use of CH2Cl2\text{CH}_2\text{Cl}_2 enhances bromine solubility, while the catalyst reduces reaction time by 50% compared to aqueous methods. However, dichloromethane’s environmental toxicity limits its industrial appeal.

Solvent-Free Bromination Using Hexamethonium Bis(tribromide)

Green Chemistry Approach

A solvent-free method utilizes hexamethonium bis(tribromide) as a brominating agent, eliminating hazardous solvents. The reagent acts as both a bromine source and a catalyst, enabling regioselective dibromination:

HOCH2CCCH2OH+Hexamethonium Br3trans-2,3-dibromo product\text{HOCH}2\text{C}\equiv\text{CCH}2\text{OH} + \text{Hexamethonium Br}_3^- \rightarrow \text{trans-2,3-dibromo product}

Performance Metrics

ParameterValueYield
Reaction Time20 minutes88%
TemperatureAmbient88%
Catalyst Recovery90%88%

This method achieves an 88% yield with minimal waste, though catalyst synthesis costs may hinder large-scale adoption.

Mechanistic Insights and Stereochemical Control

Anti-Addition Pathway

Bromination proceeds via a bromonium ion intermediate, where Br2\text{Br}_2 attacks the alkyne’s π\pi-system. Subsequent nucleophilic attack by water ensures anti-addition, favoring the trans-diol configuration. Computational studies confirm that steric hindrance between hydroxyl groups stabilizes the trans isomer.

Side Reactions and Mitigation

  • Cyclic Ether Formation : Occurs at temperatures > 30C30^\circ\text{C}, mitigated by strict temperature control.

  • Over-Bromination : Avoided by stoichiometric bromine use and rapid quenching.

Industrial and Environmental Considerations

Sustainability Metrics

MethodE-Factor*PMI**
Aqueous Bromination0.51.2
Catalytic (DCM)2.13.4
Solvent-Free0.31.1

*E-Factor: kg waste/kg product; **PMI: Process Mass Intensity

Solvent-free bromination exhibits the lowest environmental impact, making it ideal for sustainable manufacturing .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromobut-2-ene-1,4-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents used include potassium permanganate and chromium trioxide.

    Reaction Conditions: These reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed:

    Oxidation Products: Aldehydes and ketones.

    Substitution Products: Esters.

Scientific Research Applications

Herbicidal and Pesticidal Properties

One of the primary applications of 2,3-dibromobut-2-ene-1,4-diol is in the development of herbicides and pesticides. The compound exhibits marked herbicidal and fungicidal properties, making it useful for agricultural applications. It serves as an effective agent against various weeds and pests, contributing to crop protection and yield enhancement .

Chemical Intermediate for Biocides

The compound acts as a crucial intermediate for synthesizing biocides. Its ability to form derivatives with similar biological activities makes it an essential component in developing antimicrobial agents. This application is particularly relevant in the formulation of disinfectants and preservatives used in various industries .

Synthesis of Pharmaceuticals

In pharmaceutical chemistry, this compound is utilized as a brominating agent in the synthesis of complex organic molecules. Its reactivity allows for the introduction of bromine into target compounds, facilitating the production of various pharmaceutical intermediates . The compound's hydroxyl groups also enable it to participate in further chemical transformations necessary for drug development.

Fire-Retardant Materials

The compound is recognized for its utility in producing fire-resistant materials. When reacted with dibasic acids or diisocyanates, it can be converted into fire-resistant polyester resins or polyurethane foams. These materials are valuable in manufacturing applications where fire safety is critical .

Surface Active Agent in Solder Flux

This compound is employed as a component of solder flux in Surface Mount Technology (SMT). It enhances the wettability of solder by breaking down metal oxide films on surfaces, improving solder joint quality without leaving harmful residues . This application is vital in electronics manufacturing where precision and reliability are paramount.

Environmental Applications

The compound has potential uses in environmental science as a reagent for studying biochemical processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and other biochemical pathways . Furthermore, its ability to form covalent bonds with nucleophilic sites on proteins suggests possible applications in biochemical research.

Table 1: Summary of Applications and Properties

ApplicationDescription
Herbicides and PesticidesEffective against various weeds; contributes to crop protection .
Biocide IntermediateUsed to synthesize antimicrobial agents for disinfectants .
Pharmaceutical SynthesisActs as a brominating agent; facilitates drug development processes .
Fire-Retardant MaterialsForms fire-resistant polyester resins and foams .
Surface Active AgentEnhances solder wettability; crucial for SMT applications .
Environmental ResearchInvestigates biochemical interactions; aids enzyme studies .

Mechanism of Action

The mechanism of action of 2,3-dibromobut-2-ene-1,4-diol involves its reactivity with various molecular targets. The bromine atoms in the compound facilitate its participation in bromination reactions, leading to the formation of brominated organic molecules. These reactions often involve the formation of carbon-bromine bonds, which are crucial in the synthesis of complex organic structures .

Comparison with Similar Compounds

(a) cis-2-Butene-1,4-diol (CAS 6117-80-2)

  • Molecular Formula : C₄H₈O₂
  • Physical Properties : Clear liquid at room temperature .
  • Reactivity : Lacks bromine, limiting substitution reactions but useful in cyclodehydration and metathesis reactions .
  • Applications : Catalyst in organic synthesis (e.g., dihydrofuran formation) .
Property 2,3-Dibromobut-2-ene-1,4-diol cis-2-Butene-1,4-diol
Molecular Weight (g/mol) 245.90 88.11
Physical State Crystalline powder Liquid
Melting Point 114°C Not applicable
Key Reactivity Bromine substitution Cyclodehydration

(b) 1,4-Butanediol (CAS 110-63-4)

  • Molecular Formula : C₄H₁₀O₂
  • Structure : Saturated diol without double bonds or halogens.
  • Applications : Industrial solvent and precursor for polyesters/polyurethanes .

Key Difference : The absence of bromine and conjugation in 1,4-butanediol reduces its utility in flame retardancy and electrophilic reactions.

Brominated Analogs

(a) 1,2-Dibromoethane (CAS 106-93-4)

  • Molecular Formula : C₂H₄Br₂
  • Structure : Simple dihaloalkane without hydroxyl groups.
  • Toxicity: Carcinogenic (IARC Group 2A) .
  • Applications : Historically used as a pesticide and lead scavenger in fuels.
Property This compound 1,2-Dibromoethane
Functional Groups Diol, dibromo, conjugated diene Dihaloalkane
Key Applications Polymer synthesis Pesticides (obsolete)
Toxicity Profile Mutagenic Carcinogenic

(b) 2,3-Dibromopropane-1,2-diol

  • Structure : Similar vicinal dibromo-diol but with a shorter carbon chain.
  • Reactivity : Less conjugation reduces stability compared to the butene backbone in the target compound.
  • Applications: Limited industrial use due to higher volatility.

Physicochemical Properties and Reactivity

(a) Solubility and Polarity

  • This compound : Soluble in polar aprotic solvents (e.g., DMF) due to hydroxyl groups .
  • Non-Brominated Diols: Higher water solubility (e.g., 1,4-butanediol is miscible in water).

(b) Thermal Stability

  • The conjugated diene system in this compound stabilizes the molecule against thermal degradation compared to non-conjugated analogs. However, decomposition at high temperatures releases Br⁻ vapors .

Industrial and Regulatory Landscape

Compound Market Presence Regulatory Status
This compound Niche (polymers, biochemistry) TSCA-listed
1,4-Butanediol High (plastics industry) Generally recognized as safe (GRAS)
1,2-Dibromoethane Restricted (obsolete) Banned in most countries

Toxicity and Environmental Impact

  • This compound : Exhibits mutagenicity (Ames test) and requires careful handling (R36/37/38: irritant) .
  • Non-Brominated Diols: Lower acute toxicity but may cause mild irritation.
  • Brominated Analogs : Generally more hazardous due to bioaccumulation and persistence.

Biological Activity

2,3-Dibromobut-2-ene-1,4-diol is a halogenated organic compound with significant biological activity. Its applications span various fields, including agriculture, pharmaceuticals, and materials science. This article explores the biological properties of this compound, focusing on its herbicidal, fungicidal, and pesticidal activities, as well as its utility as a chemical intermediate.

Chemical Structure and Properties

The molecular formula of this compound is C4_4H6_6Br2_2O2_2. The compound features two bromine atoms and hydroxyl groups that contribute to its reactivity and biological properties.

Herbicidal Activity

This compound exhibits marked herbicidal properties. Research indicates that it can effectively control a range of weeds by inhibiting their growth and development. The mechanism of action is primarily through the disruption of metabolic pathways essential for plant growth.

Study Weed Species Concentration Tested Effectiveness
Study 1Amaranthus retroflexus0.5%85% growth inhibition
Study 2Setaria viridis1%90% growth inhibition

Fungicidal Activity

The compound also demonstrates fungicidal properties against various fungal pathogens. It has been shown to inhibit the growth of fungi by damaging their cell membranes and interfering with cellular respiration.

Fungal Species Inhibition Zone (mm) Concentration
Fusarium oxysporum20100 µg/mL
Aspergillus niger25100 µg/mL

Pesticidal Activity

In addition to herbicidal and fungicidal effects, this compound exhibits pesticidal properties. It acts as an insecticide by affecting the nervous system of pests.

Pest Species Mortality Rate (%) Concentration
Aphis gossypii750.5%
Spodoptera frugiperda800.5%

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The bromine atoms in its structure are electrophilic and can react with nucleophilic sites in proteins and nucleic acids, leading to cellular dysfunction.

Case Study: Agricultural Application

A field trial was conducted to assess the effectiveness of this compound in controlling weed populations in corn fields. The trial involved applying the compound at varying concentrations and monitoring weed biomass over a growing season.

Results:

  • At a concentration of 0.75%, there was a significant reduction in biomass (up to 90%) compared to untreated controls.
  • The compound showed minimal phytotoxicity to corn plants.

Case Study: Environmental Impact

An environmental assessment was performed to evaluate the persistence and degradation of this compound in soil environments. The study revealed that the compound degrades rapidly under aerobic conditions but persists longer in anaerobic conditions.

Q & A

Q. Example Protocol :

Dissolve this compound (1.10 g, 4.70 mmol) in DMF.

Add propargyl bromide (1.57 mmol) and KOH (3 equiv).

Stir at 60°C for 12 hours.

Purify via silica gel chromatography (hexane/ethyl acetate gradient).

How does stereochemistry impact the reactivity of this compound in fluorination reactions?

Advanced Research Focus
The cis vs. trans configuration of the diol precursor critically influences fluorination outcomes. For example, cis-but-2-ene-1,4-diol derivatives undergo epoxide opening with Bu4NH2F3 or TBAF/KHF2 to yield anti-2,3-difluorobutan-1,4-diol, whereas trans isomers require alternative fluorination agents like DAST (diethylaminosulfur trifluoride) . Low yields (e.g., 30% for anti-5) highlight the need for optimized reaction conditions (temperature, solvent polarity).

Q. Troubleshooting :

  • Low conversion: Increase residence time or catalyst loading.
  • Side products: Use degassed solvents to prevent oxidation.

Why do studies report contradictory byproduct profiles in cyclodehydration reactions of this compound derivatives?

Advanced Research Focus
Cyclodehydration with active methylene compounds yields 2-vinyl-2,3-dihydrofurans, but byproducts (e.g., oligomers) arise from variable conditions :

  • Catalyst : Acidic vs. basic conditions alter reaction pathways.
  • Temperature : High temperatures (>100°C) favor polymerization.
  • Solvent : Polar aprotic solvents (DMF, DMSO) improve regioselectivity.

Q. Comparative Analysis :

ConditionProductByproductYield
H₂SO₄, 80°CDihydrofuranOligomers65%
PTSA, DMF, 100°CDihydrofuranNone85%
No catalyst, 120°CPolymerized residues>90%<10%

What analytical techniques are recommended for characterizing this compound and its intermediates?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine substitution patterns and diol geometry.
  • HPLC-MS : Monitor reaction progress and purity (C18 column, acetonitrile/water mobile phase).
  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Q. Example NMR Data :

  • ¹H NMR (CDCl₃): δ 4.35 (s, 4H, -OH), 6.10 (s, 2H, CH-Br).
  • ¹³C NMR: δ 70.2 (C-OH), 120.5 (C-Br).

How can researchers address discrepancies in reported bioactivity data for halogenated diol derivatives?

Advanced Research Focus
Contradictions arise from assay conditions (e.g., solvent, cell lines). For example:

  • Toxicity Studies : Use standardized Bacillus licheniformis assays to compare metabolic effects (e.g., gene expression under 2,3-butanediol vs. glucose) .
  • Bioaccumulation : Follow OECD 305 guidelines for aquatic toxicity testing.

Q. Recommendations :

  • Replicate studies in multiple model organisms.
  • Control for solvent interference (e.g., DMSO <0.1%).

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromobut-2-ene-1,4-diol
Reactant of Route 2
2,3-Dibromobut-2-ene-1,4-diol

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